Disulfide bonds-containing amphiphilic conetworks with tunable reductive-cleavage†
RSC Advances Pub Date: 2016-03-29 DOI: 10.1039/C6RA02824A
Abstract
In this contribution, we reported reduction-cleavable amphiphilic conetworks (APCNs) by copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) of azide terminated disulfide bonds-containing poly(ε-caprolactone) (A2 macromonomer) and alkyne-terminated 4-arm polyethylene glycol (B4 macromonomer). The ratio of hydrophobic to hydrophilic parts of the APCNs was tuned by chain length of the A2 macromonomer, which gave a convenient way to control swelling capacity in an aqueous or organic phase. The swelling ratio of APCNs is up to 1100% and 1450% in water and tetrahydrofuran, respectively, with a rapid cleavage at a 5 mg mL−1 dithiothreitol concentration. The reduction-cleavable, swelling controllable APCNs are expected to possess potential for application in drug delivery systems and regeneration medicine.

Recommended Literature
- [1] Selective dispersion of single-walled carbon nanotubes with electron-rich fluorene-based copolymers†
- [2] The thermal decomposition of mercuric oxalate
- [3] Cleavage of hydrogen by activation at a single non-metal centre – towards new hydrogen storage materials
- [4] Silver colloid and film substrates in surface-enhanced Raman scattering for 2-thiouracil detection
- [5] Inside front cover
- [6] Mechanism of enzyme action
- [7] A numerical study of microparticle acoustophoresis driven by acoustic radiation forces and streaming-induced drag forces
- [8] Synthesis of surface functionalized hollow microporous organic capsules for doxorubicin delivery to cancer cells†
- [9] Carbon fiber-assisted iron carbide nanoparticles as an efficient catalyst via peroxymonosulfate activation for organic contaminant removal†
- [10] The effective adsorption and decomposition of N2O on Al-decorated graphene oxide under electric field
